

synthesis and purification of 4-Methylumbelliferyl oleate

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Compound of Interest

Compound Name: 4-Methylumbelliferyl oleate

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An In-depth Technical Guide to the Synthesis and Purification of **4-Methylumbelliferyl Oleate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl oleate (4-MUO) is a widely utilized fluorogenic substrate for the detection of acid and alkaline lipase activity. The enzymatic cleavage of the oleate ester bond by lipases releases the highly fluorescent 4-methylumbelliferone (4-MU), enabling sensitive quantification of enzyme activity. This technical guide provides a comprehensive overview of the synthesis and purification of **4-Methylumbelliferyl oleate**, including detailed experimental protocols, data presentation in tabular format, and workflow visualizations to aid researchers in the preparation of this critical reagent.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Methylumbelliferyl oleate** is presented in Table 1. This data is essential for its handling, characterization, and use in experimental assays.

Table 1: Physicochemical Properties of **4-Methylumbelliferyl Oleate**

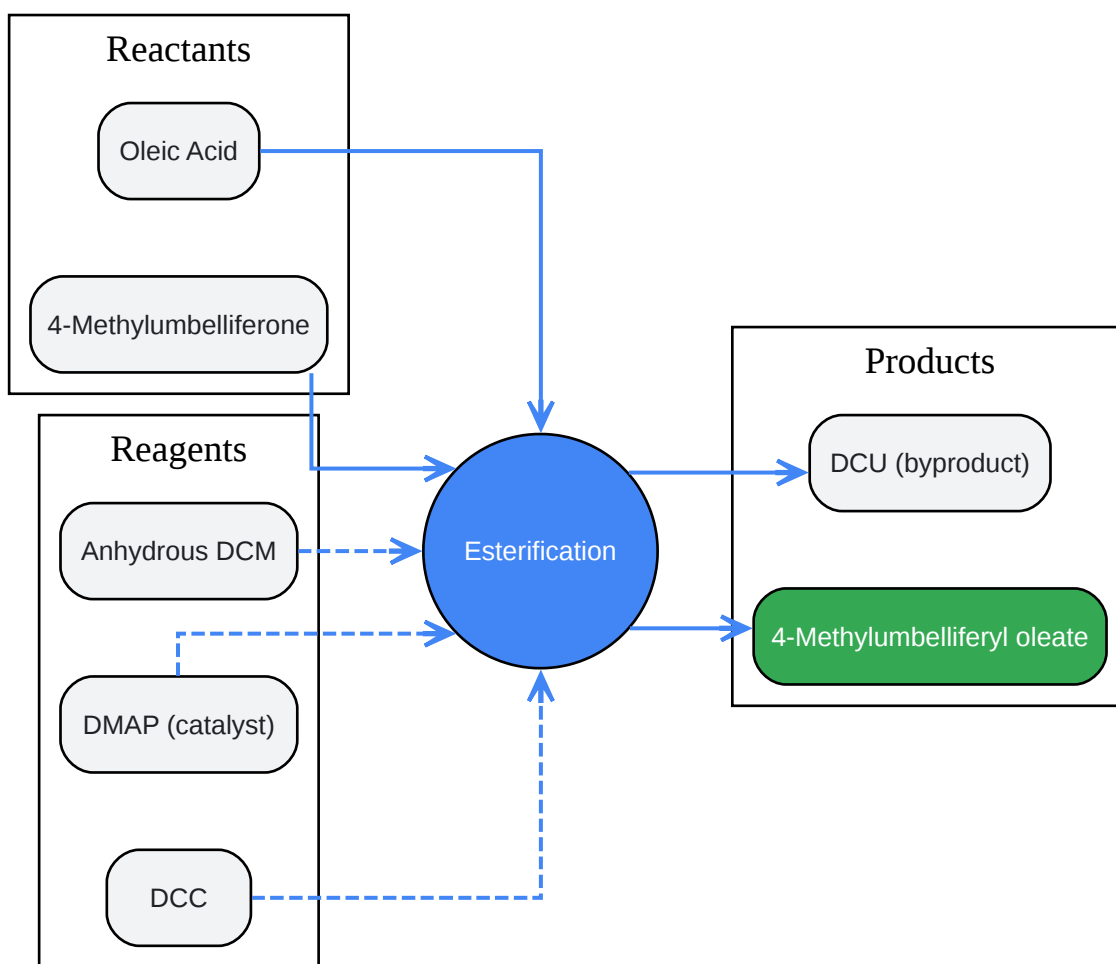
Property	Value	References
CAS Number	18323-58-5	[1][2]
Molecular Formula	C ₂₈ H ₄₀ O ₄	[1]
Molecular Weight	440.61 g/mol	[1]
Appearance	White to off-white low-melting solid	[1][3]
Melting Point	37-40 °C	[4]
Purity (Typical)	≥95% (HPCE)	[3][5]
Solubility	Soluble in DMSO, Chloroform, 2-Methoxyethanol, Pyridine, Ethyl Acetate	[1][3][4][6]
Fluorescence	Excitation: 327-330 nm, Emission: 449-454 nm (after enzymatic cleavage)	[1][4]

Synthesis of 4-Methylumbelliferyl Oleate

The synthesis of **4-Methylumbelliferyl oleate** is typically achieved through the esterification of 4-methylumbelliferone with oleic acid. A common and effective method for this transformation is the use of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), which facilitates the formation of the ester bond.

Synthesis Pathway

The chemical reaction for the synthesis of **4-Methylumbelliferyl oleate** is illustrated below. 4-methylumbelliferone and oleic acid are coupled in the presence of DCC and a catalyst, typically 4-dimethylaminopyridine (DMAP), to yield the desired product and N,N'-dicyclohexylurea (DCU) as a byproduct.



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A diagram illustrating the DCC-mediated synthesis of **4-Methylumbelliferyl oleate**.

Experimental Protocol: DCC-Mediated Esterification

This protocol is based on standard esterification procedures using DCC.

- **Preparation:** In a round-bottom flask, dissolve 4-methylumbelliferone (1.0 eq) and oleic acid (1.1 eq) in anhydrous dichloromethane (DCM).
- **Addition of Catalyst:** Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath with stirring.

- **DCC Addition:** Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
- **Work-up:**
 - Filter the reaction mixture to remove the precipitated DCU.
 - Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Table 2: Reagents for Synthesis of **4-Methylumbelliferyl Oleate**

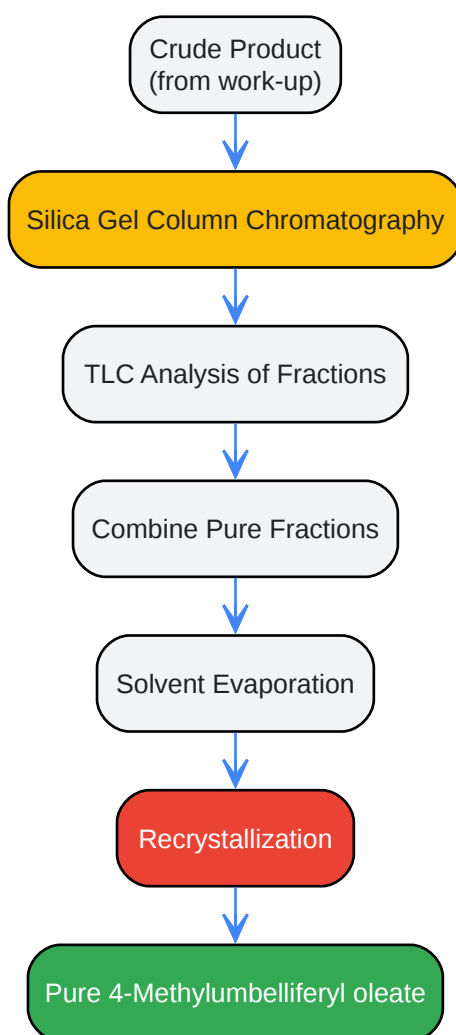
Reagent	Molar Eq.	Purpose
4-Methylumbelliferone	1.0	Starting material (alcohol)
Oleic Acid	1.1	Starting material (carboxylic acid)
N,N'-Dicyclohexylcarbodiimide (DCC)	1.2	Coupling agent
4-Dimethylaminopyridine (DMAP)	0.1	Catalyst
Dichloromethane (DCM), anhydrous	-	Solvent

Purification of 4-Methylumbelliferyl Oleate

The crude product from the synthesis contains unreacted starting materials, the DCU byproduct, and other impurities. A multi-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.

Purification Workflow

The general workflow for the purification of **4-Methylumbelliferyl oleate** is depicted below.



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A diagram of the purification workflow for **4-Methylumbelliferyl oleate**.

Experimental Protocol: Purification

Step 1: Silica Gel Column Chromatography[7][8]

- **Column Packing:** Prepare a silica gel column using a slurry of silica gel in hexane.
- **Sample Loading:** Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried material onto the column.
- **Elution:** Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate). The less polar **4-Methylumbelliferyl oleate** will elute before the more polar impurities.
- **Fraction Collection:** Collect fractions and analyze them by TLC.
- **Pooling and Concentration:** Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Step 2: Recrystallization[9]

- **Solvent Selection:** Dissolve the product from column chromatography in a minimal amount of a hot solvent mixture, such as ethanol/water or hexane/ethyl acetate.[10][11]
- **Cooling:** Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
- **Isolation:** Collect the crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of the cold recrystallization solvent.
- **Drying:** Dry the purified crystals under vacuum to obtain the final product.

Characterization

The identity and purity of the synthesized **4-Methylumbelliferyl oleate** should be confirmed by analytical techniques such as NMR and mass spectrometry. While experimental data for the final product is not widely published, the expected spectral characteristics can be inferred from the structures of the starting materials.

Table 3: Expected ^1H -NMR and ^{13}C -NMR Chemical Shifts

Moiety	Expected ¹ H-NMR (ppm)	Expected ¹³ C-NMR (ppm)
Oleate Chain	5.3 (olefinic), 2.3 (α-CH ₂), 0.9 (terminal CH ₃)	~172 (C=O), ~130 (olefinic), 14-34 (aliphatic)
4-MU Moiety	7.5-6.8 (aromatic), 6.2 (vinylic), 2.4 (methyl)	~161 (C=O), 103-155 (aromatic/vinylic), ~18 (methyl)

Note: The expected chemical shifts are estimations and may vary depending on the solvent and instrument used.

Conclusion

This technical guide outlines a reliable method for the synthesis and purification of high-purity **4-Methylumbelliferyl oleate**. The provided protocols for DCC-mediated esterification, followed by silica gel chromatography and recrystallization, offer a robust pathway for obtaining this essential fluorogenic substrate. Proper characterization using standard analytical techniques is crucial to ensure the quality of the final product for use in sensitive lipase assays.

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